3-[Hydroxy(methyl)amino]indol-2-one
Description
Properties
IUPAC Name |
3-[hydroxy(methyl)amino]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11(13)8-6-4-2-3-5-7(6)10-9(8)12/h2-5,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAOFQNZVJUNPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C2C=CC=CC2=NC1=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50315752 | |
| Record name | 3-[hydroxy(methyl)amino]indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50315752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58418-20-5 | |
| Record name | MLS003115710 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297126 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-[hydroxy(methyl)amino]indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50315752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-[Hydroxy(methyl)amino]indol-2-one typically involves the Fischer indole cyclization, a well-known method for constructing indole rings. This reaction can be carried out using various reagents and conditions, such as glacial acetic acid and concentrated hydrochloric acid . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-[Hydroxy(methyl)amino]indol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, often using reagents like halogens or sulfonyl chlorides
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: These compounds are investigated for their potential therapeutic effects, such as targeting specific receptors or enzymes involved in disease pathways.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-[Hydroxy(methyl)amino]indol-2-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogues
The indol-2-one scaffold is highly versatile, with modifications at the 3-position significantly altering physicochemical properties, reactivity, and biological activity. Below is a comparative analysis of 3-[hydroxy(methyl)amino]indol-2-one and its analogues:
Key Observations :
- Synthetic Efficiency : The target compound’s 97% yield surpasses yields reported for dimeric indol-2-ones (e.g., 3,3-di(indolyl) derivatives, 67–95% ) and hydrobromide salts (38% in ). This highlights its practicality for scalable production.
- Substituent Effects: Bulky groups (e.g., di(indolyl) in ) may hinder solubility, whereas polar groups like hydroxyethyl or hydroxy(methyl)amino enhance water affinity.
Table 2: Functional Group Impact on Properties
Key Observations :
- Solubility: The hydroxy(methyl)amino group in the target compound improves aqueous solubility compared to lipophilic derivatives like the p-tolyl ketone in .
- Biological Activity : Halogenated analogues (e.g., 3-iodo , 5-chloro ) show enhanced binding to biological targets via halogen bonding. The hydroxy group in and correlates with antioxidant and enzyme inhibitory activities.
Q & A
Basic: What are the common synthetic routes for preparing 3-[Hydroxy(methyl)amino]indol-2-one, and what reaction conditions optimize yield?
Answer:
The synthesis of this compound typically involves nitroso-aldol reactions or cycloaddition strategies . For instance, nitroso-aldol reactions using cinchona alkaloid catalysts (e.g., (S)-3-(Hydroxy(phenyl)amino) derivatives) enable the formation of the hydroxyamino substituent with moderate enantiomeric excess (67–72% ee) under tetrahydrofuran (THF) solvent conditions . Cycloaddition methods, such as those used in the total synthesis of communesin F, employ indol-2-one derivatives reacting with azidoethyl or bromoindole precursors to construct polycyclic cores. Key optimization parameters include:
- Temperature control (0–25°C for nitroso-aldol reactions).
- Catalyst selection (chiral cinchona catalysts for stereoselectivity).
- Solvent choice (polar aprotic solvents like THF or dichloromethane).
Yield improvements are achieved by iterative purification (e.g., column chromatography) and avoiding prolonged exposure to acidic/basic conditions that may degrade the indole ring .
Advanced: How can researchers control the stereochemistry at the hydroxy(methyl)amino substituent during synthesis?
Answer:
Stereochemical control is achieved via asymmetric catalysis . For example, cinchona-derived organocatalysts (e.g., (S)-cinchonidine) induce enantioselectivity in nitroso-aldol reactions by stabilizing transition states through hydrogen bonding and π-π interactions. The absolute configuration (S or R) is confirmed by polarimetry ([α]D values) and X-ray crystallography. Key steps include:
- Precatalyst screening (e.g., varying cinchona alkaloid substituents).
- Reaction kinetics monitoring (e.g., quenching intermediates for ee analysis).
- Chiral stationary phase HPLC for enantiopurity validation .
Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Answer:
Core characterization techniques:
- NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., hydroxy(methyl)amino protons at δ 4.5–5.5 ppm; indole NH at δ 10–11 ppm).
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., intramolecular H-bonds between hydroxy and carbonyl groups) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C10H10N2O2).
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches.
Advanced: What mechanistic insights explain the regioselectivity observed in cycloaddition reactions involving indol-2-one derivatives?
Answer:
Regioselectivity in cycloadditions (e.g., [3+2] or Diels-Alder) is governed by frontier molecular orbital (FMO) interactions and steric effects. For example, in communesin F synthesis, indol-2-one acts as a dienophile, with electron-deficient C2=O directing attack to the β-position of azidoethylindole. Computational studies (DFT calculations) reveal:
- Electrophilic activation of the indol-2-one carbonyl by Lewis acids (if used).
- Transition-state stabilization via π-stacking between indole rings.
Experimental validation involves isolating intermediates (e.g., nitrone adducts) and kinetic isotope effect (KIE) studies .
Basic: How does the substitution pattern on the indol-2-one core influence its reactivity in nucleophilic reactions?
Answer:
Substituents alter electron density and steric accessibility :
- Electron-withdrawing groups (e.g., nitro, carbonyl) deactivate the indole ring, favoring nucleophilic attack at the less hindered C3 position.
- Electron-donating groups (e.g., methoxy, methyl) enhance reactivity at C5/C7 via resonance.
For example, 3,3-dimethoxyindol-2-one undergoes nucleophilic substitution at C3 due to steric shielding of the carbonyl group . Solvent polarity (e.g., DMF vs. toluene) further modulates reaction pathways.
Advanced: What strategies resolve contradictory biological activity data for indol-2-one derivatives in kinase inhibition assays?
Answer:
Contradictions arise from off-target effects or assay conditions . Mitigation strategies include:
- Orthogonal assays (e.g., SPR, ITC) to confirm binding thermodynamics.
- Structural analogs : Synthesize derivatives (e.g., 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]indol-2-one) to isolate pharmacophores .
- Kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess selectivity.
- Molecular docking : Align compound conformations with kinase active sites (PDB ID: 4HNF) to rationalize discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
